4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine 4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20436098
InChI: InChI=1S/C12H20N4/c1-16-11(8-9-4-6-13-7-5-9)14-12(15-16)10-2-3-10/h9-10,13H,2-8H2,1H3
SMILES:
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol

4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine

CAS No.:

Cat. No.: VC20436098

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine -

Specification

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
IUPAC Name 4-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperidine
Standard InChI InChI=1S/C12H20N4/c1-16-11(8-9-4-6-13-7-5-9)14-12(15-16)10-2-3-10/h9-10,13H,2-8H2,1H3
Standard InChI Key NGANXHBTGQDGCL-UHFFFAOYSA-N
Canonical SMILES CN1C(=NC(=N1)C2CC2)CC3CCNCC3

Introduction

4-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a complex organic molecule that belongs to the class of compounds containing a piperidine ring and a 1,2,4-triazole moiety. These structural features are often associated with pharmaceutical compounds due to their potential biological activities.

Key Features:

  • Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring commonly found in bioactive molecules.

  • 1,2,4-Triazole Moiety: A five-membered aromatic ring containing three nitrogen atoms, which often contributes to biological activity by interacting with enzymes or receptors.

  • Cyclopropyl Group: A three-membered cycloalkane that can enhance the metabolic stability and lipophilicity of the compound.

Potential Applications

While specific data on this compound is unavailable, similar structures suggest potential applications in medicinal chemistry:

  • Antifungal Agents: Triazole derivatives are widely used as antifungal drugs (e.g., fluconazole), targeting fungal cytochrome P450 enzymes.

  • Antiviral Compounds: Triazoles have been explored for their antiviral properties, including activity against HIV and hepatitis viruses.

  • CNS Drug Development: Piperidine derivatives are frequently investigated for central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier.

General Synthetic Pathways:

The synthesis of such compounds typically involves:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles or other precursors.

  • Attachment to Piperidine: The triazole moiety is often linked to the piperidine ring via alkylation or reductive amination.

Table: Similar Compounds and Their Activities

CompoundActivityReference
3-Cyclopropyl-5-Methyl-4-Phenyl-1,2,4-TriazoleAntifungal
5-(4-Cyclopropyl)-Triazol DerivativesCytotoxicity Against Cancer Cells
Piperidine-Based CompoundsCNS Disorders (e.g., Alzheimer's)

These examples highlight the diverse biological activities associated with triazole and piperidine derivatives.

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